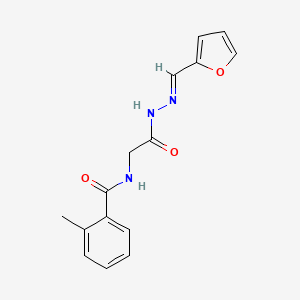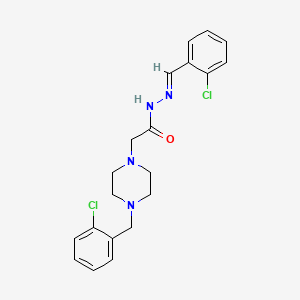
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known by its chemical structure C24H23NO5, is a complex organic compound. Let’s break down its structure:
- The central pyrrole ring contains a hydroxyl group (OH) at position 3.
- The benzoyl group (C6H5C(O)-) is attached to position 4 of the pyrrole ring.
- An allyloxy group (CH2CHCH2O-) is linked to the benzoyl moiety.
- The p-tolyl group (C6H4CH3) is present at position 5.
- Finally, a methoxyethyl group (CH3OCH2CH2-) is attached to position 1.
Vorbereitungsmethoden
Synthesewege: Es gibt verschiedene Synthesewege zur Herstellung dieser Verbindung. Ein üblicher Ansatz beinhaltet die Kondensation eines geeigneten Pyrrolderivats mit einem Benzoylchlorid oder Benzoylbromid. Die Allyloxy- und Methoxyethylgruppen können durch nachfolgende Reaktionen eingeführt werden.
Industrielle Produktion: Während die Produktionsmethoden im industriellen Maßstab variieren können, kann die Verbindung unter Verwendung effizienter und skalierbarer Prozesse synthetisiert werden. Diese Methoden beinhalten häufig optimierte Reaktionsbedingungen und Reinigungsschritte, um hohe Ausbeuten zu erzielen.
Analyse Chemischer Reaktionen
Reaktivität: 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-on unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder andere funktionelle Gruppen zu bilden.
Reduktion: Reduktion der Carbonylgruppe (C=O) kann zu einem Alkohol führen.
Substitution: Die p-Tolylgruppe kann unter geeigneten Bedingungen substituiert werden.
Allylbromid: Wird zur Einführung der Allyloxygruppe verwendet.
Methoxyethylbromid: Fügt die Methoxyethyleneinheit ein.
Hydroxylierungsmittel: Werden verwendet, um die Hydroxylgruppe einzuführen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid (LiAlH) für die Carbonylreduktion.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel:
- Alkylierung führt zur Bildung der allyloxy-substituierten Verbindung.
- Oxidation ergibt das entsprechende Keton.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung findet Anwendungen in verschiedenen Bereichen:
Medizin: Aufgrund ihrer einzigartigen Struktur wird sie auf mögliche therapeutische Wirkungen untersucht.
Chemische Biologie: Als Sonde zur Untersuchung biologischer Prozesse.
Materialwissenschaften: Kann zur Entwicklung neuartiger Materialien beitragen.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist ein aktives Forschungsgebiet. Es beinhaltet wahrscheinlich Wechselwirkungen mit bestimmten molekularen Zielstrukturen oder -wegen, die zelluläre Prozesse beeinflussen.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Obwohl es keine direkten Analoga gibt, können wir es mit verwandten Pyrrolderivaten vergleichen. Bemerkenswerte Verbindungen sind :
- 4-Benzoylpyrrol
- 3-Hydroxypyridin-2-on
Eigenschaften
CAS-Nummer |
618074-21-8 |
|---|---|
Molekularformel |
C24H25NO5 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO5/c1-4-14-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-16(2)6-8-17)25(13-15-29-3)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
InChI-Schlüssel |
OJQSPBWZTIUPOZ-LSDHQDQOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)






![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017044.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
